molecular formula C16H23N3O4S B14943666 N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B14943666
M. Wt: 353.4 g/mol
InChI Key: WVUOGYCCCLZNTO-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a piperidino group, and a sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl sulfone with acetic anhydride to form N-acetyl-4-aminophenyl sulfone. This intermediate is then reacted with piperidine and formaldehyde under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the piperidino group can interact with receptors or enzymes. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-({4-[(ACETYLAMINO)METHYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidino group, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C16H23N3O4S/c1-12(20)17-11-14-7-9-19(10-8-14)24(22,23)16-5-3-15(4-6-16)18-13(2)21/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

WVUOGYCCCLZNTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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